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Compound of Interest

Compound Name: EB 47

Cat. No.: B1147141 Get Quote

An in-depth technical guide on the discovery and synthesis of EB 47, a potent inhibitor of

Poly(ADP-ribose) Polymerase-1 (PARP-1), is presented for researchers, scientists, and drug

development professionals. This document outlines the foundational research, experimental

methodologies, and the key signaling pathways associated with this compound.

Discovery of EB 47
EB 47 was identified as a potent PARP-1 inhibitor in a study focused on the discovery of novel

adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones.[1] The research, published in 2004 by

Jagtap et al. in Bioorganic & Medicinal Chemistry Letters, described the synthesis of a series of

compounds designed to mimic the structure of NAD+, the natural substrate of PARP-1.[1] EB
47 emerged from this series as a highly potent inhibitor, demonstrating the efficacy of linking an

isoindolinone core to an adenosine moiety through a specific piperazine and succinyl linker.[1]

Chemical and Physical Properties
The chemical and physical properties of EB 47 are summarized in the table below, providing

key data for researchers working with this compound.
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Property Value

Chemical Name

5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-

isoindol-4-yl)amino]-2-oxoethyl]-1-

piperazinyl]-5'-oxoadenosine dihydrochloride

Molecular Formula C₂₄H₂₇N₉O₆ · 2HCl

Molecular Weight 610.45 g/mol

CAS Number 1190332-25-2

Purity ≥98% (HPLC)

Solubility
Soluble to 50 mM in DMSO and to 5 mM in

water with gentle warming.

Biological Activity
EB 47 is a potent inhibitor of PARP-1 with an IC₅₀ value of 45 nM.[1] Its inhibitory activity

extends to other enzymes, including Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well

as PARP10, though with lower potency. The compound has been shown to reduce infarct

volume in a rat model of ischemia-reperfusion injury.[1]

Target IC₅₀ (nM)

PARP-1 45

TNKS1 410

TNKS2 45

PARP10 1,179

Experimental Protocols
Synthesis of EB 47
The synthesis of EB 47 involves a multi-step process starting from methyl-3-nitro-2-

methylbenzoate. The key steps, as described by Jagtap et al. (2004), are outlined below. Note:
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This is a summarized protocol based on the available literature. For complete, detailed

instructions, consulting the original publication is recommended.

Preparation of the Isoindolinone Core: The synthesis begins with the preparation of the 4-(N-

acyl)-2,3-dihydro-1H-isoindol-1-one scaffold. This is achieved through a series of reactions

starting with methyl-3-nitro-2-methylbenzoate.

Linker Attachment: A piperazine linker is introduced to the isoindolinone core.

Coupling with Adenosine Derivative: The isoindolinone-piperazine intermediate is then

coupled with a modified adenosine molecule. Specifically, a succinyl linker is used to connect

the two moieties.

Purification: The final compound, EB 47, is purified using high-performance liquid

chromatography (HPLC).

PARP-1 Inhibition Assay
The inhibitory activity of EB 47 against PARP-1 was determined using a standard enzymatic

assay. The general protocol is as follows:

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant

human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and a buffer solution.

Inhibitor Addition: Varying concentrations of EB 47 are added to the reaction mixture.

Substrate Addition: The reaction is initiated by the addition of the substrate, NAD+

(nicotinamide adenine dinucleotide), which is typically radiolabeled (e.g., with ³²P) to allow for

quantification of the product.

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific

period to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of a target protein, such as

histone H1.

Reaction Termination and Product Quantification: The reaction is stopped, and the amount of

radiolabeled ADP-ribose incorporated into the target protein is measured. This is often done

by precipitating the protein and measuring its radioactivity using a scintillation counter.
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IC₅₀ Determination: The concentration of EB 47 that inhibits 50% of the PARP-1 activity (the

IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Signaling Pathways and Experimental Workflows
EB 47 exerts its biological effects by inhibiting PARP-1, a key enzyme in the DNA damage

response (DDR) and other cellular processes. The following diagrams illustrate the PARP-1

signaling pathway and a general workflow for evaluating PARP-1 inhibitors.
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Caption: PARP-1 Signaling Pathway in DNA Damage Response.
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Caption: General Workflow for the Evaluation of PARP-1 Inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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